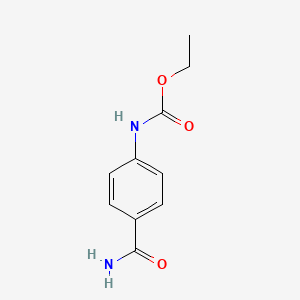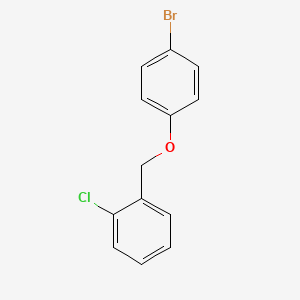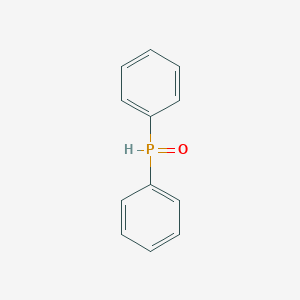
Diphenylphosphinyl radical
Übersicht
Beschreibung
Diphenylphosphinyl radical is a useful research compound. Its molecular formula is C12H11OP and its molecular weight is 202.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diphenylphosphinyl radical suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylphosphinyl radical including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spin Trapping Chemistry : Diphenylphosphinyl radical can be produced from hydrogen atom abstraction and trapped by several kinds of spin traps. Its reactivities towards different spin traps were determined, highlighting its potential in studying radical reactions (Sueishi & Nishihara, 2001).
Magnetic Field Effects in Photodissociation Reactions : The behavior of diphenylphosphinyl radical under magnetic fields during photodissociation reactions of triphenylphosphine was studied. The findings are crucial for understanding the dynamics of such radicals in different environments (Sakaguchi & Hayashi, 1995).
Antioxidant Analysis using DPPH Assay : Diphenylpicrylhydrazyl (DPPH) assays, often used to assess antioxidant properties, involve the transfer of hydrogen atoms to radicals like diphenylphosphinyl. This research provides insights into the kinetics of such reactions, which is crucial for understanding antioxidant mechanisms (Goupy et al., 2003).
EPR Studies in Organophosphorous Reactions : Electron Spin Resonance studies have identified diphenylphosphinyl radical as an intermediate in various organophosphorous reactions, emphasizing its role in understanding reaction mechanisms (Wong & Wan, 1970).
Development of Antioxidant Assays : The role of diphenylphosphinyl radical in the development of assays to evaluate the antioxidant capacity of compounds was explored. Such studies are vital for advancing our understanding of antioxidant properties in various biological sources (Kedare & Singh, 2011).
Synthetic Chemistry Applications : In synthetic chemistry, diphenylphosphinyl radical can be generated and used in reactions such as sulfonylation and phosphinylation of olefinic compounds, highlighting its utility in organic synthesis (Mochizuki et al., 1996).
High-throughput Antioxidant Screening : Diphenylphosphinyl radical is used in high-throughput assays for screening the radical scavenging capacities of natural antioxidants, proving its importance in the evaluation of potential antioxidant compounds (Cheng et al., 2006).
Eigenschaften
IUPAC Name |
phenylphosphonoylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUOLLHGALPRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylphosphonoylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



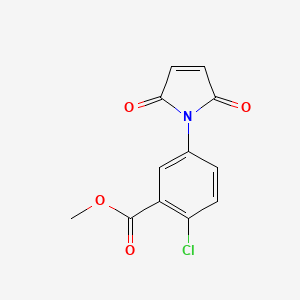


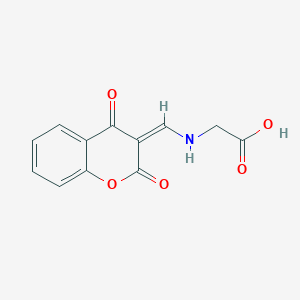

![7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one](/img/structure/B7774485.png)
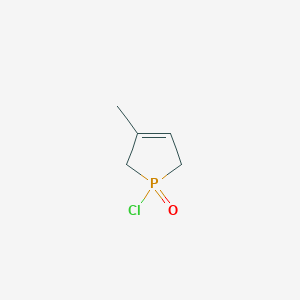
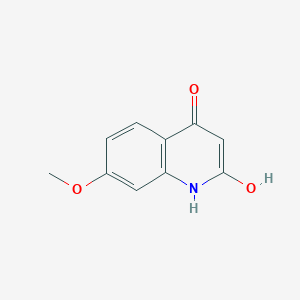
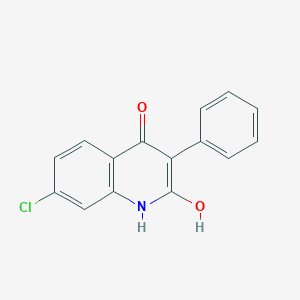

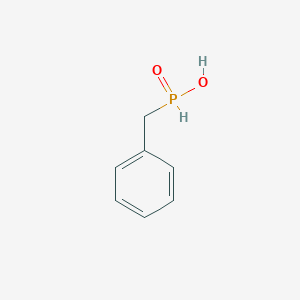
![3-{[(3-Methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B7774526.png)
